Cas no 1807176-70-0 (Methyl 3-cyano-2-hydroxy-5-(hydroxymethyl)benzoate)

Methyl 3-cyano-2-hydroxy-5-(hydroxymethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-cyano-2-hydroxy-5-(hydroxymethyl)benzoate
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- Inchi: 1S/C10H9NO4/c1-15-10(14)8-3-6(5-12)2-7(4-11)9(8)13/h2-3,12-13H,5H2,1H3
- InChI Key: CEIVXTWGRPDCPK-UHFFFAOYSA-N
- SMILES: OC1C(C#N)=CC(CO)=CC=1C(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 282
- XLogP3: 0.8
- Topological Polar Surface Area: 90.6
Methyl 3-cyano-2-hydroxy-5-(hydroxymethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015012107-1g |
Methyl 3-cyano-2-hydroxy-5-(hydroxymethyl)benzoate |
1807176-70-0 | 97% | 1g |
1,549.60 USD | 2021-06-21 | |
Alichem | A015012107-500mg |
Methyl 3-cyano-2-hydroxy-5-(hydroxymethyl)benzoate |
1807176-70-0 | 97% | 500mg |
863.90 USD | 2021-06-21 | |
Alichem | A015012107-250mg |
Methyl 3-cyano-2-hydroxy-5-(hydroxymethyl)benzoate |
1807176-70-0 | 97% | 250mg |
504.00 USD | 2021-06-21 |
Methyl 3-cyano-2-hydroxy-5-(hydroxymethyl)benzoate Related Literature
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Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
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2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
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4. Water
Additional information on Methyl 3-cyano-2-hydroxy-5-(hydroxymethyl)benzoate
Methyl 3-cyano-2-hydroxy-5-(hydroxymethyl)benzoate (CAS No. 1807176-70-0): A Comprehensive Overview
Methyl 3-cyano-2-hydroxy-5-(hydroxymethyl)benzoate, identified by the CAS number 1807176-70-0, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural and functional properties, has garnered attention for its potential applications in various scientific domains. The compound's molecular structure, featuring a benzoate core with cyano, hydroxy, and hydroxymethyl substituents, positions it as a versatile intermediate in synthetic chemistry and a candidate for further exploration in drug development.
The benzoate moiety is a well-known pharmacophore in medicinal chemistry, contributing to the biological activity of numerous therapeutic agents. In particular, the presence of the cyano group introduces a polar and electronegative feature, which can influence the compound's solubility and interactions with biological targets. The hydroxy and hydroxymethyl groups further enhance the molecule's reactivity, making it a valuable building block for the synthesis of more complex derivatives. These structural features collectively contribute to the compound's potential utility in the development of novel pharmaceuticals.
Recent research has highlighted the importance of Methyl 3-cyano-2-hydroxy-5-(hydroxymethyl)benzoate in the synthesis of bioactive molecules. Studies have demonstrated its role as a precursor in the preparation of substituted benzoates, which are known for their antimicrobial and anti-inflammatory properties. The compound's ability to undergo various chemical transformations, such as nucleophilic addition and condensation reactions, makes it an attractive candidate for exploring new synthetic pathways. These findings underscore the compound's significance in both academic research and industrial applications.
In addition to its synthetic utility, Methyl 3-cyano-2-hydroxy-5-(hydroxymethyl)benzoate has shown promise in preliminary biological studies. Research indicates that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in metabolic disorders and cancer. The cyano group, in particular, has been associated with enhanced binding affinity to target proteins, suggesting its potential as a pharmacological moiety. Further investigation into the biological activity of this compound and its derivatives could lead to the discovery of novel therapeutic agents with significant clinical benefits.
The synthesis of Methyl 3-cyano-2-hydroxy-5-(hydroxymethyl)benzoate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the esterification of 3-cyano-2-hydroxy-5-hydroxymethoxybenzoic acid or the condensation of appropriate precursors under controlled conditions. Advances in catalytic methods have improved the efficiency of these processes, making it feasible to produce larger quantities of the compound for research purposes. These advancements are crucial for supporting ongoing studies and facilitating industrial-scale production.
The chemical properties of Methyl 3-cyano-2-hydroxy-5-(hydroxymethyl)benzoate also make it a valuable tool for spectroscopic and crystallographic studies. Its well-defined structure allows researchers to investigate molecular interactions and conformational changes using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction. These studies provide insights into the compound's behavior in different environments, which can inform its design as a pharmaceutical or agrochemical agent.
As interest in green chemistry grows, efforts have been made to develop sustainable synthetic methods for compounds like Methyl 3-cyano-2-hydroxy-5-(hydroxymethyl)benzoate. Researchers are exploring biocatalytic approaches and solvent-free reactions to minimize waste and energy consumption. Such environmentally friendly methods align with global initiatives to promote sustainable practices in chemical manufacturing. The adoption of these techniques not only enhances efficiency but also reduces the ecological footprint of producing valuable chemical entities.
The future prospects for Methyl 3-cyano-2-hydroxy-5-(hydroxymethyl)benzoate are promising, with ongoing research aimed at expanding its applications across multiple fields. In drug discovery, derivatives of this compound could serve as lead compounds for developing new treatments targeting various diseases. In materials science, its structural features may inspire novel polymers or functional materials with unique properties. The versatility of this molecule ensures that it will remain a subject of interest for chemists and researchers worldwide.
In conclusion, Methyl 3-cyano-2-hydroxy-5-(hydroxymethyl)benzoate (CAS No. 1807176-70-0) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate for synthesizing bioactive molecules. Ongoing studies continue to uncover new aspects of its utility, reinforcing its importance as a cornerstone in modern chemical science.
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